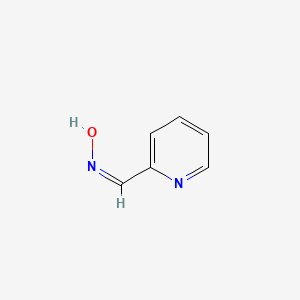

Pyridine-2-aldoxime

説明

Pyridine-2-aldoxime, is a chemical compound known for its significant role in the reactivation of acetylcholinesterase, an enzyme inhibited by organophosphate compounds. This compound is widely studied for its applications in medicinal chemistry, particularly as an antidote for organophosphate poisoning .

準備方法

Synthetic Routes and Reaction Conditions: The classical method for synthesizing pyridine-2-aldoxime involves the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings .

化学反応の分析

Coordination Chemistry and Metal Complexation

Pyridine-2-aldoxime acts as a versatile ligand, forming stable complexes with transition metals:

-

Cobalt(III) Complexes :

-

Iron Complexes :

-

Forms colored complexes with Fe²⁺ and Fe³⁺ in aqueous solutions.

-

Used in analytical chemistry for iron detection and quantification.

-

Biochemical Reactivity

-

Acetylcholinesterase Reactivation :

-

Enzyme Inhibition :

-

Inhibits prolyl-4-hydroxylase, a key enzyme in collagen biosynthesis, with potential applications in antifibrotic therapies.

-

Substituent-Dependent Reactivity

Substituents on the pyridine ring significantly alter reaction outcomes:

-

Electron-Withdrawing Groups (e.g., Cl at position 4):

-

Electron-Donating Groups (e.g., COOC₂H₅ at position 5):

Comparative Reactivity with Analogues

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| Pyridine-3-aldoxime | Aldoxime at position 3 | Lower metal affinity |

| Benzyl chloride | Non-heterocyclic analogue | Fails to form oximes under similar conditions |

科学的研究の応用

Medical Applications

Antidote for Organophosphate Poisoning

Pyridine-2-aldoxime is widely recognized for its role in treating organophosphate poisoning, which can occur from exposure to pesticides or nerve agents. Organophosphates inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine and resulting in cholinergic crisis. 2-PAM acts as a reactivator of AChE by cleaving the phosphoryl group from the enzyme, thereby restoring its activity.

Case Studies

- Clinical Efficacy : A study reported the successful use of PAM in five cases of alkylphosphate poisoning among farm workers exposed to parathion. The intravenous administration of PAM led to immediate relief from symptoms and demonstrated effective reactivation of cholinesterase enzymes .

- Comparison with Other Oximes : Research indicated that 2-PAM is effective against various organophosphorus compounds, including fenitrothion and methylparathion. The study highlighted that the reactivation rate is influenced by the specific organophosphate involved, with aging effects being more pronounced with certain alkyl groups .

Development of Decontamination Agents

Incorporation into Soaps

Recent studies have explored the incorporation of 2-PAM into soap formulations for enhanced decontamination against organophosphates. These soaps leverage the nucleophilic properties of 2-PAM to neutralize organophosphate residues effectively.

Synthesis and Characterization

The synthesis of solid soap containing 2-PAM has been documented, illustrating its physicochemical characteristics and efficacy in decontamination processes. The study demonstrated that soaps with added 2-PAM showed improved performance in degrading harmful substances compared to standard formulations .

Electrochemical Applications

Detection and Analysis

This compound has also been studied for its electrochemical properties, particularly in modified electrodes for analytical applications.

Electrochemical Behavior

A poly(p-toluene sulfonic acid) modified glassy carbon electrode (GCE) has been developed to enhance the detection sensitivity of this compound methiodide. This modified electrode exhibited significant improvements in oxidation peak current and selectivity for PAM detection, making it a valuable tool for monitoring drug levels in biological samples .

Research on Efficacy Against Nerve Agents

Comparative Studies

Research comparing the efficacy of 2-PAM against various nerve agents (e.g., sarin, soman) has shown that while it remains a potent antidote, newer compounds may offer improved protection under specific conditions. For example, studies indicated that PAM was less effective than other oximes like HI6 against certain nerve agents but still provided significant protection when used in combination therapies .

Summary Table of Applications

作用機序

Pyridine-2-aldoxime exerts its effects by reactivating acetylcholinesterase, an enzyme inhibited by organophosphate compounds. The compound binds to the enzyme’s active site, displacing the organophosphate and restoring the enzyme’s activity. This process helps in breaking down accumulated acetylcholine, thereby alleviating symptoms of poisoning .

類似化合物との比較

Pralidoxime: Another oxime used as an antidote for organophosphate poisoning.

Obidoxime: Known for its higher efficacy in certain cases of poisoning.

HI-6: A more potent reactivator with a broader spectrum of activity.

Uniqueness: Pyridine-2-aldoxime is unique due to its specific binding affinity and reactivation efficiency for acetylcholinesterase. Its structural properties allow it to effectively displace organophosphates from the enzyme, making it a valuable compound in both research and clinical settings .

生物活性

Pyridine-2-aldoxime, particularly in its methiodide form (PAM), is a compound primarily studied for its biological activity as an antidote in organophosphate poisoning. This article delves into its mechanisms, efficacy, and clinical applications based on diverse research findings.

Overview of this compound

This compound is a chemical compound that serves as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphates. Organophosphates are a class of chemicals commonly used in pesticides and as nerve agents, which inhibit AChE, leading to the accumulation of acetylcholine and subsequent cholinergic crisis.

This compound functions by binding to the phosphorylated enzyme AChE, facilitating the release of the phosphate group and restoring enzyme activity. The effectiveness of this compound varies depending on the type of organophosphate involved.

Key Findings:

- Reactivation Rates : In studies involving mice, concentrations of PAM ranging from to achieved over 50% reactivation of certain phosphorylated AChEs within one hour .

- In Vivo Efficacy : A dose of administered intraperitoneally showed significant reactivation (10-24%) within 30 minutes post-administration against certain organophosphates like TEPP and E600 .

Clinical Applications

PAM has been utilized in clinical settings for treating organophosphate poisoning, particularly in agricultural workers exposed to pesticides.

Case Studies:

- Acute Organophosphate Poisoning : A study reported five cases where intravenous PAM was administered to farm workers who had been exposed to parathion. The treatment led to rapid alleviation of symptoms and significant reactivation of cholinesterase activity .

- Comparison with Atropine : In cases where both PAM and atropine were administered, PAM provided additional relief from symptoms like muscular fasciculation that atropine alone could not alleviate .

Efficacy and Controversies

Despite its established role as an antidote, recent meta-analyses have raised questions about the overall efficacy of PAM when combined with atropine compared to atropine alone. One systematic review indicated no significant difference in mortality rates between patients treated with atropine alone versus those receiving PAM alongside atropine .

Summary of Meta-Analysis Findings:

- Mortality Rates : The pooled relative risk for death was found to be , indicating no substantial benefit from adding PAM .

- Intermediate Syndrome : The incidence of intermediate syndrome was higher in the PAM group, suggesting potential adverse effects when used in conjunction with atropine .

Comparative Effectiveness Against Nerve Agents

Research comparing PAM with other oximes like HI6 has shown variable effectiveness against different nerve agents (sarin, soman). In some studies, PAM was less effective than newer oximes against certain agents but still demonstrated significant protective effects in other contexts .

Data Table: Comparative Efficacy of this compound

| Compound | Organophosphate | Reactivation Rate (%) | Dosage (mg/kg) | Notes |

|---|---|---|---|---|

| This compound (PAM) | TEPP | 10 - 24 | 25 | Effective when administered pre-exposure |

| Atropine | TEPP | N/A | Variable | Standard treatment for symptoms |

| HI6 | Sarin | Higher than PAM | Variable | More effective against certain nerve agents |

特性

IUPAC Name |

(NZ)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N\O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922929 | |

| Record name | 2-(Nitrosomethylidene)-1,2-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2110-14-7, 1193-96-0, 873-69-8 | |

| Record name | Pyridine-2-aldoxime, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002110147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Nitrosomethylidene)-1,2-dihydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6R9FJW69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。